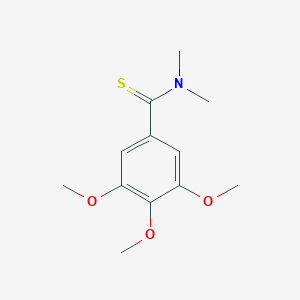![molecular formula C23H16ClFN4O2 B3612595 N-(4-chlorophenyl)-5-[(2-fluorobenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B3612595.png)
N-(4-chlorophenyl)-5-[(2-fluorobenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide
Descripción general
Descripción
N-(4-chlorophenyl)-5-[(2-fluorobenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide, commonly known as FCPR, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and biology. In
Mecanismo De Acción
The mechanism of action of FCPR involves the inhibition of certain enzymes and proteins. FCPR has been shown to inhibit the activity of COX-2 by binding to its active site. This prevents the production of inflammatory mediators, which reduces inflammation and pain. FCPR has also been found to inhibit the activity of certain proteins involved in the regulation of cell growth and division, making it a potential candidate for the treatment of cancer.
Biochemical and Physiological Effects:
FCPR has been found to have a number of biochemical and physiological effects. Its ability to inhibit COX-2 reduces inflammation and pain, while its ability to inhibit certain proteins involved in cell growth and division makes it a potential candidate for the treatment of cancer. FCPR has also been found to have antioxidant properties, which may help to protect against oxidative stress and cell damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FCPR has a number of advantages for lab experiments. Its ability to inhibit certain enzymes and proteins makes it a useful tool for studying their function and role in disease. FCPR is also relatively easy to synthesize, which makes it readily available for research purposes. However, FCPR has some limitations for lab experiments. Its low solubility in water can make it difficult to work with, and its potential toxicity requires careful handling.
Direcciones Futuras
There are a number of future directions for research on FCPR. One area of interest is its potential as a treatment for cancer. Further studies are needed to determine its effectiveness and safety in treating different types of cancer. Another area of interest is its potential as a treatment for inflammatory diseases such as arthritis. Research is needed to determine the optimal dosage and duration of treatment for these conditions. Additionally, further studies are needed to explore the potential side effects and toxicity of FCPR, as well as its interactions with other drugs and substances.
Aplicaciones Científicas De Investigación
FCPR has been found to have potential applications in the field of medicine and biology. Its ability to inhibit certain enzymes and proteins makes it a promising candidate for the treatment of various diseases and disorders. FCPR has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This makes it a potential candidate for the treatment of inflammatory diseases such as arthritis and cancer.
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-5-[(2-fluorobenzoyl)amino]-1-phenylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClFN4O2/c24-15-10-12-16(13-11-15)27-23(31)19-14-26-29(17-6-2-1-3-7-17)21(19)28-22(30)18-8-4-5-9-20(18)25/h1-14H,(H,27,31)(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXPSJJDBKMFDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)NC3=CC=C(C=C3)Cl)NC(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-methoxy-2-[(4-methylphenyl)sulfonyl]-4-nitro-2,11-dihydro[1]benzoxepino[4,3,2-cd]indole](/img/structure/B3612512.png)
![1-[4-(1H-tetrazol-5-yl)benzyl]-2-(1,3-thiazol-4-yl)-1H-benzimidazole](/img/structure/B3612518.png)
![3-{[4-(2,5-dichlorophenyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one](/img/structure/B3612532.png)
![4-[5-(4-bromophenoxy)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B3612534.png)
![4-(1-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B3612539.png)


![N-(2-cyano-4,5-diethoxyphenyl)-4-methoxy-3-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B3612568.png)

![diethyl 2-{[(4-methoxyphenyl)acetyl]amino}-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B3612580.png)
![1-({5-[(2-fluorobenzoyl)amino]-1-phenyl-1H-pyrazol-4-yl}carbonyl)-4-piperidinecarboxamide](/img/structure/B3612585.png)
![N-(4-ethoxyphenyl)-2-[(4-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3612602.png)
![2-[(2-chlorobenzoyl)amino]-N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3612604.png)
![N-(3-{[(4-ethoxyphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)nicotinamide](/img/structure/B3612608.png)